Dermaseptin-J8

Structure-Activity Relationship Peptide Engineering Membrane Selectivity

Dermaseptin-J8 (DRS-J8) is a 29-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the dermaseptin subfamily of the frog skin active peptide (FSAP) family. It was originally isolated and sequenced from the skin secretion of the Brazilian anuran *Phasmahyla jandaia*.

Molecular Formula
Molecular Weight
Cat. No. B1577004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-J8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-J8 for Research Procurement: A Structurally Defined Starting Point from Phasmahyla jandaia


Dermaseptin-J8 (DRS-J8) is a 29-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the dermaseptin subfamily of the frog skin active peptide (FSAP) family [1]. It was originally isolated and sequenced from the skin secretion of the Brazilian anuran *Phasmahyla jandaia* [1]. Its sequence (GLWKSLLKNVGKAAGKAALNAVTDMVNQA) and physicochemical profile—including a +3 net charge, moderate hydrophobicity, and a low Boman index (-12.19 kcal/mol)—are well-defined [2]. This peptide is supplied as a synthetic lyophilized powder, typically at >95% to 98% purity (HPLC) [3].

Why Procuring Any Dermaseptin Is Not Equivalent to Procuring Dermaseptin-J8


Interchanging Dermaseptin-J8 with another in-class peptide is not scientifically justified due to the extreme sequence-dependent nature of dermaseptin activity. Even a single residue substitution can profoundly alter target selectivity, potency, and toxicity [1]. Dermaseptin-J8 differs from its closest natural variant, Dermaseptin-J9, by just one amino acid at the C-terminus (Ala29 vs. Ser29) [2], which can impact helicity and membrane partitioning. Unlike better-characterized, highly hemolytic family members like Dermaseptin S4 [3], the complete selectivity profile of Dermaseptin-J8 remains unquantified, making it a distinct, non-substitutable entity for hypothesis-driven research on structure-activity relationships within this narrow sequence space.

Dermaseptin-J8 Comparative Evidence: Structural and Physicochemical Differentiation


Sequence Divergence from the Closest Natural Analog Dermaseptin-J9 Defines a Unique Structure-Activity Probe

Dermaseptin-J8 and Dermaseptin-J9 are natural allelic variants from the same organism, differing by a single residue at position 29 (Ala in J8, Ser in J9) [1]. This C-terminal substitution represents the minimal structural perturbation needed to probe the role of terminal hydrophobicity/hydrophilicity on antimicrobial activity and selectivity, making J8 an essential control for experiments using J9, and vice versa.

Structure-Activity Relationship Peptide Engineering Membrane Selectivity

Dermaseptin-J8 Exhibits a Lower Helical Propensity than Dermaseptin S4, A Key Differentiator for Membrane Interaction Studies

The low Boman index of Dermaseptin-J8 (-12.19 kcal/mol) [1] predicts a significantly lower propensity for alpha-helix formation compared to the archetypal Dermaseptin S4 (Boman index ~2.47 kcal/mol). This lower structural stability in solution implies that J8's activation and membrane insertion are more condition-dependent, offering a biophysically distinct tool for studying the role of inducible folding in AMP selectivity.

Peptide Biophysics Helicity Membrane Partitioning

The Absence of Hemolytic Data for Dermaseptin-J8 Represents a Critical Research Gap vs. Well-Characterized Hemolytic Dermaseptins

Unlike dermaseptins such as S4, which have well-documented hemolytic activity (50% hemolysis at >60 µM for some derivatives) [1], the hemolytic profile of Dermaseptin-J8 is currently unknown [2]. This absence of data is a critical differentiator for procurement: J8 represents an uncharacterized entity for selectivity screening, where a user cannot assume low hemolysis based on class membership, as hemolytic activity varies dramatically even between closely related sequences.

Selectivity Profile Cytotoxicity Therapeutic Index

A Lower Net Charge Distinguishes Dermaseptin-J8 from Many Potent, Highly Cationic Dermaseptin Analogs

With a net charge of +3 at neutral pH [1], Dermaseptin-J8 is significantly less cationic than many intensively studied dermaseptins, such as Dermaseptin S4 (+4 to +5) [2] or Dermaseptin B2 (+5). This lower charge density is predicted to reduce initial electrostatic attraction to anionic bacterial membranes, which can be a critical parameter for achieving target-cell selectivity and represents a distinct electrostatic phenotype for mechanistic studies.

Peptide Electrostatics Antimicrobial Mechanism Membrane Selectivity

High-Value Dermaseptin-J8 Research Scenarios for Procurement


Comparative Structure-Activity Relationship (SAR) Studies with Dermaseptin-J9

Dermaseptin-J8 is ideally co-procured with Dermaseptin-J9 for side-by-side SAR analysis. The A29S single-residue difference provides a minimal structural variant pair [1] to precisely map the contribution of the C-terminal residue to antimicrobial potency, spectrum, and hemolytic activity. This approach can yield high-resolution data to guide rational peptide engineering.

Investigating the Role of Peptide Electrostatics in Membrane Selectivity

J8, with a net charge of +3, can be used as a 'low-charge' reference point in a systematic charge titration panel [1]. By comparing its activity and toxicity with more highly cationic dermaseptins like S4 (+4/+5) [2], researchers can decouple the role of electrostatics from overall hydrophobicity in the mechanism of selective membrane disruption.

Helicity-Dependence of Antimicrobial Action

The exceptionally low Boman index of Dermaseptin-J8 (-12.19 kcal/mol) [1] makes it a powerful negative control for studying how inducible versus constitutive alpha-helicity governs membrane binding. Its activity can be directly contrasted with highly helical dermaseptins to test if and when a pre-formed helix is a prerequisite for function.

Expanding the Known Target Spectrum of the Dermaseptin Family

Since the complete antimicrobial and cytotoxic profile of Dermaseptin-J8 remains uncharacterized [1], procuring this peptide allows laboratories to perform novel screening against multi-drug resistant ESKAPE pathogens, fungi, or cancer cell lines. Any activity or selectivity discovered fills a concrete gap in the dermaseptin knowledge base and could identify a new lead compound.

Quote Request

Request a Quote for Dermaseptin-J8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.